6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester
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Overview
Description
6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester is a synthetic organic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions.
Esterification: The carboxylic acid group is then esterified using tert-butyl alcohol in the presence of an acid catalyst.
Substitution Reactions: The phenylmethoxy group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and organometallic compounds are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester has various scientific research applications, including:
Medicinal Chemistry: Used as a building block for designing drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Biology: Studied for its potential biological activities and interactions with biological targets.
Industry: Utilized in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxylic acid derivatives: Known for their anti-inflammatory and anticancer activities.
Indazole-1-carboxamides: Studied for their potential as kinase inhibitors.
Indazole-1-carboxylates: Used in the synthesis of various pharmaceuticals.
Uniqueness
6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other indazole derivatives.
Properties
IUPAC Name |
tert-butyl 3-methyl-6-phenylmethoxyindazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-17-11-10-16(24-13-15-8-6-5-7-9-15)12-18(17)22(21-14)19(23)25-20(2,3)4/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUGEITWYFXHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)OCC3=CC=CC=C3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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